A Technical Guide to 7-Bromo-9H-fluoren-2-ol: Properties, Synthesis, and Research Applications
A Technical Guide to 7-Bromo-9H-fluoren-2-ol: Properties, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-9H-fluoren-2-ol, a specialized organic compound within the fluorene family. While a dedicated CAS number for this specific molecule is not prominently cataloged, indicating its status as a novel or specialized research chemical, its structural motifs—a fluorene core, a phenolic hydroxyl group, and an aryl bromide—suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates predicted physicochemical properties based on structurally related analogues, proposes a robust synthetic pathway, and explores its potential reactivity and applications, particularly in the context of drug discovery. The insights herein are designed to equip researchers with the foundational knowledge required to synthesize, characterize, and utilize this compound in advanced research and development projects.
Chemical Identity and Predicted Properties
7-Bromo-9H-fluoren-2-ol is a derivative of 9H-fluorene, characterized by a bromine atom at the C7 position and a hydroxyl group at the C2 position. The fluorene scaffold is a privileged structure in drug discovery and materials science, known for its rigid, planar geometry and rich electronic properties.[1] The addition of the phenolic and bromide functional groups creates specific sites for further chemical modification.
While an official CAS number for 7-Bromo-9H-fluoren-2-ol is not found in major chemical databases as of the date of this publication, its properties can be reliably predicted based on well-documented analogues such as 2-Bromofluorene (CAS: 1133-80-8)[2][3], 7-Bromo-9H-fluoren-2-amine (CAS: 6638-60-4)[4], and various fluorenols.
Predicted Physicochemical Data
The following properties are estimated based on data from related fluorene derivatives.
| Property | Predicted Value | Justification / Comparative Compound |
| CAS Number | Not Assigned | Not found in primary chemical registration databases. |
| Molecular Formula | C₁₃H₉BrO | Based on chemical structure. |
| Molecular Weight | 261.12 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown crystalline solid | Typical for functionalized fluorene derivatives. |
| Melting Point | ~160-175 °C | Interpolated from 7-Bromo-9H-fluoren-2-amine (148-149 °C)[4] and related phenols. |
| Boiling Point | >400 °C (with decomposition) | Estimated based on 7-Bromo-9H-fluoren-2-amine (~432 °C)[4]. |
| Solubility | Soluble in DMSO, DMF, acetone, hot ethanol; Insoluble in water. | Common for polycyclic aromatic hydrocarbons with polar groups. |
Chemical Structure and Key Features
The structure of 7-Bromo-9H-fluoren-2-ol contains three key regions for chemical reactivity, making it a valuable synthetic intermediate.
Caption: Key reactive sites for synthetic modification.
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Phenolic Hydroxyl Group (C2): Can be alkylated (Williamson ether synthesis), acylated to form esters, or used to modulate acidity and hydrogen bonding capabilities.
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Aryl Bromide (C7): An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.[5]
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Methylene Bridge (C9): The protons are acidic and can be deprotonated with a strong base to form a fluorenyl anion, enabling alkylation or other nucleophilic additions at this position.
Proposed Synthesis and Purification
A logical and efficient route to synthesize 7-Bromo-9H-fluoren-2-ol is via the selective electrophilic bromination of the commercially available starting material, 9H-fluoren-2-ol.
Experimental Protocol: Synthesis
Reaction: Electrophilic Aromatic Bromination of 9H-fluoren-2-ol.
Materials:
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9H-fluoren-2-ol (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Dimethylformamide (DMF) or Acetonitrile (solvent)
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Deionized Water
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolution: In a round-bottom flask protected from light, dissolve 9H-fluoren-2-ol (1.0 eq) in DMF. Stir the solution at room temperature until all solid has dissolved.
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Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution over 15 minutes. The addition is mildly exothermic.
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Causality Note: NBS is chosen as the bromine source for its mild reactivity and high selectivity in the bromination of activated aromatic rings, minimizing side reactions. DMF is an ideal polar aprotic solvent for this reaction.
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-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude 7-Bromo-9H-fluoren-2-ol can be purified by column chromatography or recrystallization.
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Column Chromatography: A silica gel column using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) is effective for separating the product from unreacted starting material and any di-brominated byproducts.
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Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or toluene and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
Applications in Drug Discovery and Materials Science
The fluorene core is a key component in numerous biologically active molecules and advanced materials.[1][6] The specific functionalization of 7-Bromo-9H-fluoren-2-ol makes it a highly attractive scaffold for building molecular complexity.
Role as a Synthetic Intermediate
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Oncology Research: Fluorene derivatives have been investigated as anticancer agents.[6] The 7-bromo position can be used to append heterocyclic moieties via Suzuki coupling, a common strategy for developing kinase inhibitors or DNA-intercalating agents. The phenolic hydroxyl can improve solubility or act as a hydrogen bond donor to interact with target proteins.
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Neuroscience: The rigid fluorene scaffold is found in compounds targeting central nervous system (CNS) receptors. The lipophilicity and potential for functionalization allow for the tuning of properties to optimize blood-brain barrier penetration.
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Antimicrobial Agents: Novel fluorene-based thiazolidinone and azetidinone analogues have shown promise as antimicrobials against multidrug-resistant strains.[6] 7-Bromo-9H-fluoren-2-ol provides a starting point for creating new libraries of such compounds.
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Organic Electronics: Fluorene-based polymers are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high fluorescence quantum yields and charge transport properties.[1] The bromo and hydroxyl groups allow for polymerization or the attachment of other functional units to tune the electronic and optical properties of the resulting materials.
Logical Pathway for Drug Candidate Synthesis
Caption: Dual-site derivatization strategy for library synthesis.
Safety and Handling
As a novel research chemical, a full toxicological profile for 7-Bromo-9H-fluoren-2-ol is not available. Standard laboratory safety protocols for handling aromatic bromine and phenol compounds should be strictly followed.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
Conclusion
7-Bromo-9H-fluoren-2-ol represents a promising yet underexplored chemical scaffold. Its predicted properties and dual reactive sites for orthogonal functionalization make it an exceptionally valuable building block for creating diverse molecular libraries. This guide provides the necessary foundational knowledge—from a plausible synthetic route to potential applications—to empower researchers in drug discovery and materials science to harness the potential of this versatile intermediate.
References
A consolidated list of sources used to compile the predictive data and application insights in this guide.
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Chemsrc. 7-Bromo-9H-fluoren-2-amine | CAS#:6638-60-4. Available at: [Link]
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NIST. 9H-Fluorene, 2-bromo-. NIST Chemistry WebBook. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). 2-Bromo-9H-fluorene Properties. Available at: [Link]
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Organic Chemistry Portal. Synthesis of fluorenones. Available at: [Link]
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Abdel-Ghani, T.M., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. BMC Chemistry. Available at: [Link]
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Protheragen. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Available at: [Link]
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. 9H-Fluorene, 2-bromo- [webbook.nist.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 7-Bromo-9H-fluoren-2-amine | CAS#:6638-60-4 | Chemsrc [chemsrc.com]
- 5. Fluorenone synthesis [organic-chemistry.org]
- 6. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
